molecular formula C9H16ClNO2 B13639251 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride CAS No. 89768-07-0

2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B13639251
CAS No.: 89768-07-0
M. Wt: 205.68 g/mol
InChI Key: JGZNXJVOMLUIKC-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride typically involves the reaction of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one with 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . This method can be modified by incorporating a chiral substituted benzyl group on the nitrogen atom to produce enantiomerically pure forms of the compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Scientific Research Applications

Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in research focused on enzyme inhibition and drug development .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZNXJVOMLUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739942
Record name Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89768-07-0
Record name Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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